molecular formula C16H22N2O2 B11847327 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 90179-70-7

2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide

Cat. No.: B11847327
CAS No.: 90179-70-7
M. Wt: 274.36 g/mol
InChI Key: FLPBUWXRTBMDET-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of appropriate starting materials and reagents to introduce the ethyl and hydroxy groups at the desired positions.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization to obtain the final product. The exact methods for industrial production of 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide would depend on the specific requirements and scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Electrophilic substitution reactions on the indole ring can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol. Electrophilic substitution reactions on the indole ring can yield various substituted indole derivatives depending on the substituents introduced .

Scientific Research Applications

2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide is unique due to its specific structure, which combines the indole ring with the butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

90179-70-7

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

2-ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide

InChI

InChI=1S/C16H22N2O2/c1-2-12(8-10-19)16(20)17-9-7-13-11-18-15-6-4-3-5-14(13)15/h3-6,11-12,18-19H,2,7-10H2,1H3,(H,17,20)

InChI Key

FLPBUWXRTBMDET-UHFFFAOYSA-N

Canonical SMILES

CCC(CCO)C(=O)NCCC1=CNC2=CC=CC=C21

Origin of Product

United States

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